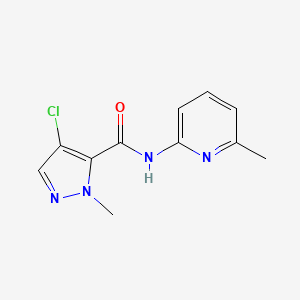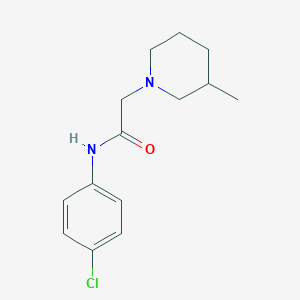
4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is known for its unique chemical structure and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide is not fully understood. However, studies suggest that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide may have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells. Additionally, this compound has also been shown to reduce inflammation and oxidative stress in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique chemical structure, which allows for targeted interactions with specific enzymes or proteins. However, one of the main limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential applications in cancer research, with a focus on identifying specific types of cancer that may be particularly susceptible to its effects. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 6-methyl-2-pyridinylamine in the presence of a suitable coupling agent. This method has been shown to yield high purity and yield of the desired product.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promise in the field of cancer research, with studies indicating that it may have anti-tumor properties. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-4-3-5-9(14-7)15-11(17)10-8(12)6-13-16(10)2/h3-6H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDCPZBMVNNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5401833.png)
![N-cyclopentyl-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetamide](/img/structure/B5401834.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5401847.png)
![ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate](/img/structure/B5401850.png)


![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)

![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)